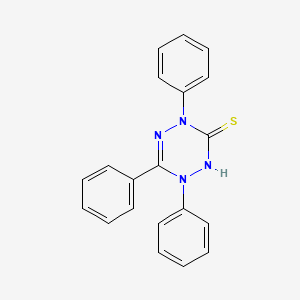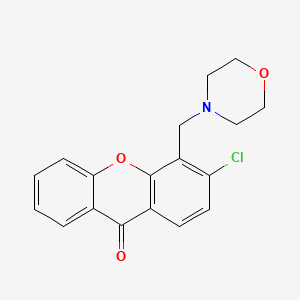
Xanthen-9-one, 3-chloro-4-morpholinomethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthen-9-one, 3-chloro-4-morpholinomethyl- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. The compound’s structure includes a xanthone core with a chloro and morpholinomethyl substituent, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-chloro-4-morpholinomethyl- typically involves the classical condensation of a salicylic acid with a phenol derivative. This reaction can be carried out under various conditions, including the use of acetic anhydride as a dehydrating agent . Another approach involves the reaction of an aryl aldehyde with a phenol derivative . These methods have been optimized over the years to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-morpholinomethyl-, often employs large-scale organic synthesis techniques. These methods may involve the use of catalysts such as ytterbium, palladium, or copper to facilitate the reaction . Microwave heating has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
Xanthen-9-one, 3-chloro-4-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.
Substitution: The chloro and morpholinomethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include various substituted xanthones and xanthenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Xanthen-9-one, 3-chloro-4-morpholinomethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Xanthen-9-one, 3-chloro-4-morpholinomethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to modulate biological responses by binding to specific enzymes or receptors. For example, it may inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring, known for their enhanced biological activities.
Acridones: Similar to xanthones but with different chromophoric properties and solubility profiles.
Uniqueness
Xanthen-9-one, 3-chloro-4-morpholinomethyl- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the chloro and morpholinomethyl groups enhances its reactivity and potential therapeutic applications compared to other xanthone derivatives .
特性
CAS番号 |
43159-89-3 |
|---|---|
分子式 |
C18H16ClNO3 |
分子量 |
329.8 g/mol |
IUPAC名 |
3-chloro-4-(morpholin-4-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H16ClNO3/c19-15-6-5-13-17(21)12-3-1-2-4-16(12)23-18(13)14(15)11-20-7-9-22-10-8-20/h1-6H,7-11H2 |
InChIキー |
JVHBRNGIVSZXEC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


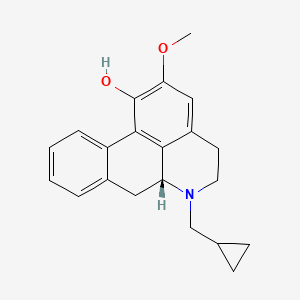
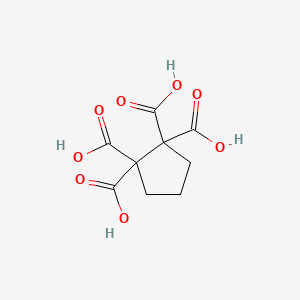
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
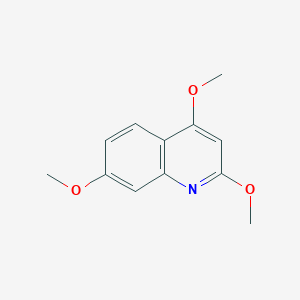
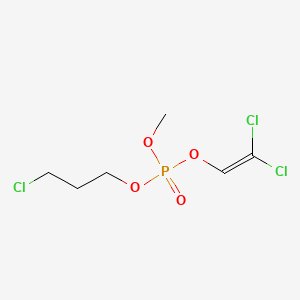
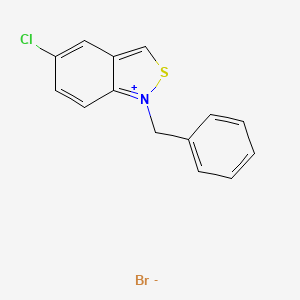
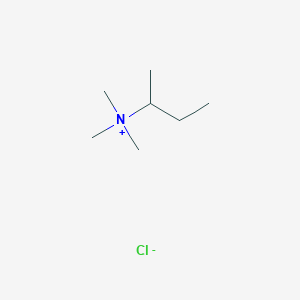
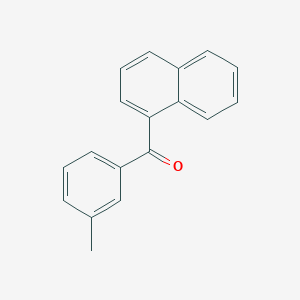
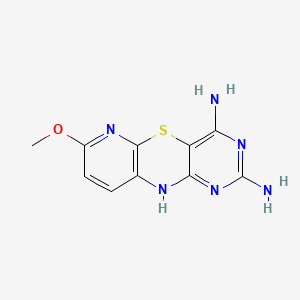
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
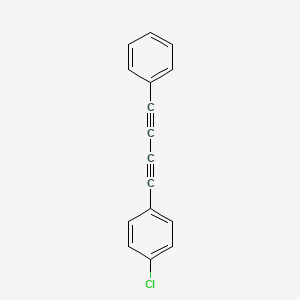
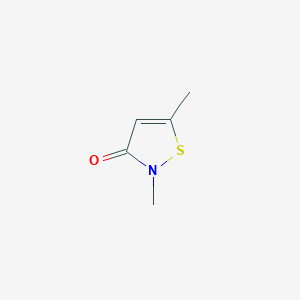
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
